4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride
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Overview
Description
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C11H9Cl2NO3S. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
The synthesis of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride typically involves the reaction of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride with hydrochloric acid. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It is used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner to form carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biological molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride can be compared with similar compounds such as:
4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride: This compound has a similar structure but with the pyridine ring attached at a different position.
4-(Pyridin-3-yloxy)benzenesulfonyl chloride: This compound lacks the hydrochloride component but shares similar reactivity and applications
The uniqueness of this compound lies in its specific reactivity and the presence of the hydrochloride component, which can influence its solubility and reactivity in different environments.
Properties
IUPAC Name |
4-pyridin-3-yloxybenzenesulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-13-8-10;/h1-8H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMZUVZCTQBNLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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